1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone
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Overview
Description
1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone is a compound that belongs to the bicyclo[2.2.1]heptane family. This compound is characterized by its unique bicyclic structure, which includes a seven-membered ring fused with a three-membered ring, and a trifluoromethyl ketone group. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of 1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone can be achieved through several synthetic routes. One common method involves the [4+2] cycloaddition reaction, which allows for the formation of the bicyclic structure under mild conditions. This reaction typically involves the use of a diene and a dienophile, with the reaction being catalyzed by a Lewis acid . Industrial production methods may involve the use of photochemistry to access new building blocks via [2+2] cycloaddition .
Chemical Reactions Analysis
1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as peroxides and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of epoxides, while reduction can yield alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used as a probe to study enzyme mechanisms and interactionsIn industry, it can be used in the development of new materials and as a catalyst in various chemical reactions .
Mechanism of Action
The mechanism of action of 1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity, allowing it to form stable intermediates and transition states. This compound can interact with enzymes and other proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone can be compared with other similar compounds such as 2-vinylbicyclo[2.2.1]heptane and 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one . These compounds share the bicyclic structure but differ in their functional groups. The presence of the trifluoromethyl group in this compound makes it unique, as it imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C11H13F3O |
---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
1-(1-ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C11H13F3O/c1-2-10-4-3-7(6-10)5-8(10)9(15)11(12,13)14/h2,7-8H,1,3-6H2 |
InChI Key |
HIFRNSOTWUWKJL-UHFFFAOYSA-N |
Canonical SMILES |
C=CC12CCC(C1)CC2C(=O)C(F)(F)F |
Origin of Product |
United States |
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